

Validating the Structure of Methallyl Cyanide Derivatives: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *Methallyl cyanide*

Cat. No.: *B1617766*

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of chemical research and development. This guide provides a comparative overview of spectroscopic techniques for the structural validation of **methallyl cyanide** and its derivatives, supported by experimental data and detailed protocols. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and offer a comparative analysis with related compounds to highlight the strengths of each method.

Spectroscopic Data Analysis: Methallyl Cyanide vs. Methallyl Alcohol

To illustrate the power of a combined spectroscopic approach, we present a comparative analysis of **methallyl cyanide** and a closely related derivative, methallyl alcohol. The substitution of the cyanide group with a hydroxyl group induces significant and predictable changes in the spectral data, allowing for a clear structural differentiation.

Table 1: ^1H NMR Spectroscopic Data

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity
Methallyl Cyanide	-CH ₃	~1.8	s
=CH ₂	~4.9	s	
-CH ₂ -	~3.1	s	
Methallyl Alcohol[1]	-CH ₃	1.72	s
=CH ₂	4.85, 4.95	s, s	
-CH ₂ -	4.02	s	
-OH	1.43	t	

Note: ¹H NMR data for **methallyl cyanide** is based on typical chemical shifts for similar structural motifs, as a publicly available experimental spectrum was not located.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (δ , ppm)
Methallyl Cyanide	-CH ₃	22.2
=C<	136.5	
=CH ₂	116.3	
-CH ₂ -	25.0	
-CN	117.5	
Methallyl Alcohol[2]	-CH ₃	21.8
=C<	144.1	
=CH ₂	112.1	
-CH ₂ -	67.5	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Wavenumber (cm ⁻¹)
Methallyl Cyanide[3][4]	C≡N stretch	~2250
C=C stretch	~1650	
=C-H stretch	~3080	
C-H stretch (sp ³)	~2950	
Methallyl Alcohol[2][5]	O-H stretch (broad)	~3350
C=C stretch	~1660	
=C-H stretch	~3080	
C-H stretch (sp ³)	~2920	
C-O stretch	~1020	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragmentation Ions [m/z]
Methallyl Cyanide[3][6]	81	80, 66, 54, 41
Methallyl Alcohol[2][7]	72	71, 57, 43, 41, 31

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **methallyl cyanide** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.
- Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

- Data Acquisition for ^1H NMR:
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Data Acquisition for ^{13}C NMR:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The C≡N stretching

vibration in nitriles typically appears in the 2200-2300 cm⁻¹ region.[8][9][10][11]

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or hexane.
- Instrument Setup:
 - Gas Chromatograph: Use a capillary column appropriate for the analysis of volatile organic compounds (e.g., a non-polar DB-5ms or similar). Set the oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
 - Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.
- Data Analysis: Identify the peak corresponding to the analyte in the TIC. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Alternative and Complementary Validation Methods

While the combination of NMR, IR, and MS is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, definitive structural information.

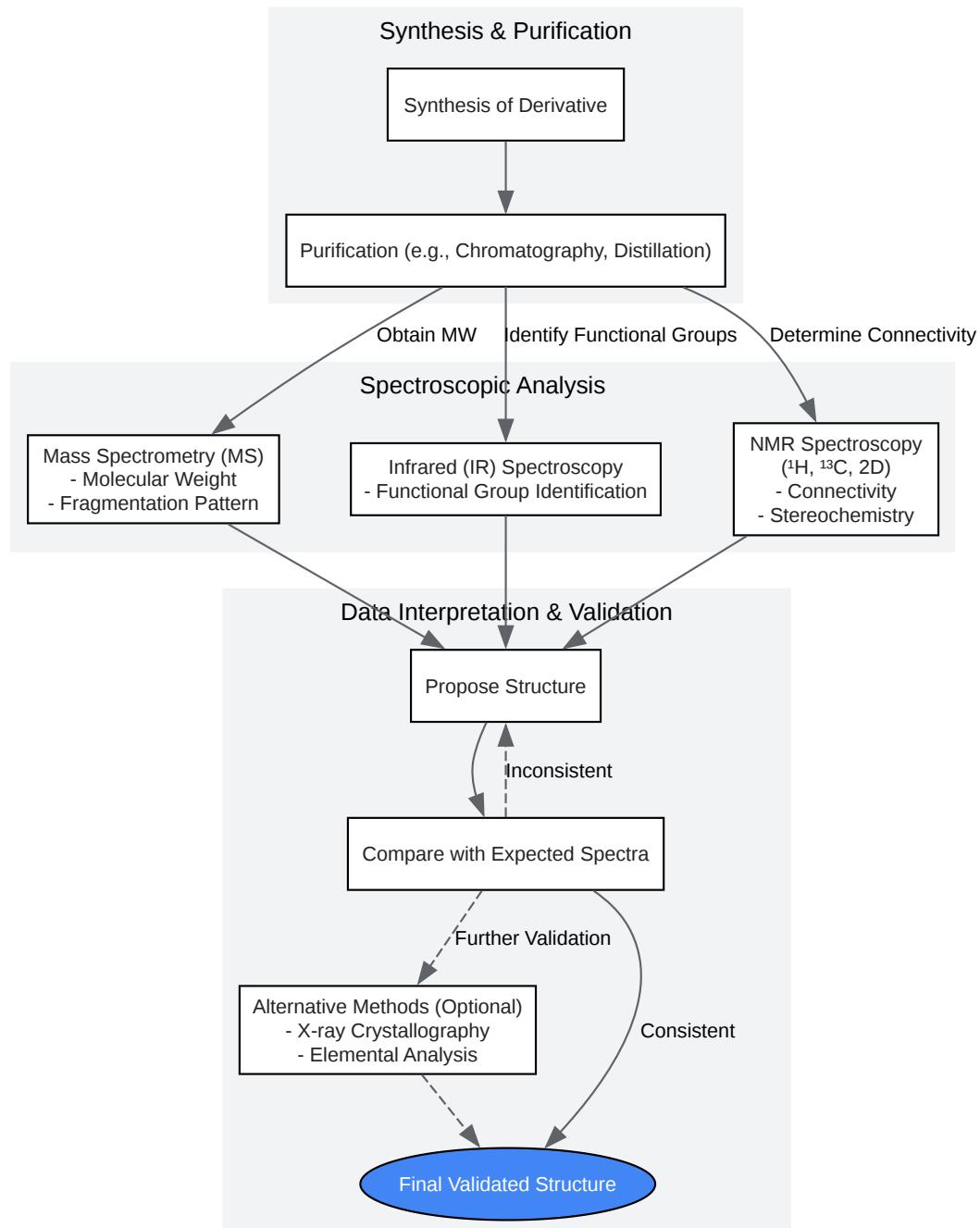
- X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry. This method, however, is contingent on the ability to grow suitable single crystals.

- Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. When combined with an accurate mass determination from high-resolution mass spectrometry (HRMS), the molecular formula can be definitively established.
- Computational Chemistry: Quantum mechanical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure. Comparing these predicted spectra to the experimental data can provide strong evidence for the correctness of the structural assignment.

Logical Workflow for Structural Validation

The process of validating the structure of a new **methallyl cyanide** derivative typically follows a logical progression, as illustrated in the workflow diagram below.

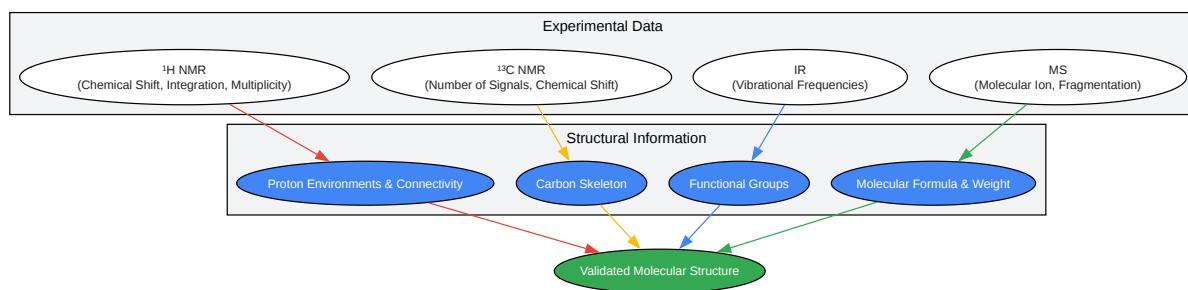
Workflow for Spectroscopic Validation of Methallyl Cyanide Derivatives

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Caption: A logical workflow for the structural validation of novel compounds.

Signaling Pathway of Spectroscopic Data to Structure

The following diagram illustrates how different pieces of spectroscopic information act as signals that converge to determine the final molecular structure.



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Caption: How spectroscopic data "signals" contribute to structural elucidation.

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